molecular formula C12H11NO2 B590029 6-(Methylamino)naphthalene-2-carboxylic acid CAS No. 141361-12-8

6-(Methylamino)naphthalene-2-carboxylic acid

Cat. No.: B590029
CAS No.: 141361-12-8
M. Wt: 201.225
InChI Key: WPSQRSXGEYLOJA-UHFFFAOYSA-N
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Description

6-(Methylamino)naphthalene-2-carboxylic acid is a naphthalene-based organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It features both a carboxylic acid and a methylamino group on its naphthalene ring system, making it a valuable intermediate for synthesizing more complex molecules and a potential scaffold for pharmaceutical research. As part of the family of aminonaphthoic acids, this compound is of significant interest in medicinal chemistry. Structurally similar naphthoic acid derivatives are investigated as potent and selective antagonists for purinergic receptors like the P2Y14R, which is a G-protein-coupled receptor (GPCR) involved in immune and inflammatory responses . Research into these analogues focuses on their mechanism of action, which involves competitive antagonism to abrogate cellular stress pathways and modulate immune cell function . This compound serves as a key building block in organic synthesis and is a candidate for developing novel pharmacologically active agents. It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-(methylamino)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-11-5-4-8-6-10(12(14)15)3-2-9(8)7-11/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSQRSXGEYLOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666499
Record name 6-(Methylamino)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141361-12-8
Record name 6-(Methylamino)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Naphthalene Precursors

Nitration-Reduction-Methylation Sequence

Nitration at the 6-Position

Direct nitration of naphthalene-2-carboxylic acid introduces nitro groups preferentially at the 6-position due to the directing effect of the carboxylic acid. A mixture of concentrated nitric and sulfuric acids at 0–5°C achieves mononitration, yielding 6-nitronaphthalene-2-carboxylic acid.

Reduction to Primary Amine

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel reduces the nitro group to an amine. For instance, hydrogen gas (1–3 atm) in ethanol at 50°C converts 6-nitronaphthalene-2-carboxylic acid to 6-aminonaphthalene-2-carboxylic acid.

Methylation of the Amine

The primary amine is methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like potassium carbonate. Selective mono-methylation requires stoichiometric control to avoid dialkylation.

Example Protocol

  • Dissolve 6-aminonaphthalene-2-carboxylic acid (1.0 equiv) in acetone.

  • Add CH₃I (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Reflux for 6 hours.

  • Filter and acidify to isolate the product.

Challenges : Low regioselectivity during nitration and competing formation of tertiary amines during methylation.

Transition-Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 6-halonaphthalene-2-carboxylic acid and methylamine offers a modern approach. The method leverages ligands such as BINAP or Xantphos to facilitate C–N bond formation.

Example Protocol

  • Combine 6-bromonaphthalene-2-carboxylic acid (1.0 equiv), methylamine (1.5 equiv), Pd(OAc)₂ (5 mol%), and BINAP (10 mol%) in toluene.

  • Add Cs₂CO₃ (2.0 equiv) and heat at 110°C for 24 hours.

  • Purify via column chromatography.

Advantages : High functional group tolerance and scalability.

Reductive Amination of Ketone Intermediates

Oxidation of 6-isopropylnaphthalene-2-carboxylic acid (as in US4638087A) yields 6-acetylnaphthalene-2-carboxylic acid, which undergoes reductive amination with methylamine and NaBH₃CN to form the methylamino group.

Reaction Scheme :

6-Acetylnaphthalene-2-carboxylic acid+CH₃NH₂NaBH₃CN6-(Methylamino)naphthalene-2-carboxylic acid\text{6-Acetylnaphthalene-2-carboxylic acid} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{6-(Methylamino)naphthalene-2-carboxylic acid}

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Halogenation-AminationBromination, NAS with CH₃NH₂40–60%Straightforward reagentsCompeting hydrolysis, moderate yields
Nitration-Reduction-MethylationNitration, H₂ reduction, CH₃I alkylation50–70%High regioselectivity in nitrationMultiple steps, over-alkylation risk
Buchwald-HartwigPd-catalyzed coupling70–85%High efficiency, scalableCostly catalysts, ligand optimization
Reductive AminationOxidation, reductive amination55–75%Utilizes stable intermediatesRequires ketone synthesis

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce the carboxylic acid to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or other functional groups onto the naphthalene ring.

Scientific Research Applications

6-(Methylamino)naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of dyes and pigments.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or diagnostic agents, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 6-(methylamino)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various biochemical effects.

Comparison with Similar Compounds

6-(Dimethylamino)naphthalene-2-carboxylic Acid

  • Molecular Formula: C₁₃H₁₃NO₂
  • Molecular Weight : 215.25 g/mol
  • Key Features: Replaces the methylamino group with a dimethylamino (-N(CH₃)₂) substituent, enhancing electron-donating effects. This modification may influence solubility and binding interactions in biological systems.
  • Source: Listed as a synonym in .

4-Aminonaphthalene-2-carboxylic Acid

  • Molecular Formula: C₁₁H₉NO₂
  • Molecular Weight : 187.20 g/mol
  • Key Features: Positional isomer with an amino group (-NH₂) at the 4-position. This alters electronic distribution and steric interactions compared to the 6-substituted analog.
  • Source : Synthesized via methods described in .

Adamantyl-Containing Derivatives

6-[3-(1-Adamantyl)-4-Methoxyphenyl]naphthalene-2-carboxylic Acid (ADA)

  • Molecular Formula : C₂₈H₂₈O₃
  • Molecular Weight : 412.52 g/mol
  • Biological Activity : Exhibits cytotoxicity against multiple myeloma (MM) cells with IC₅₀ values of 43.49 μmol/L (H929 cells) and 45.37 μmol/L (LP-1 cells) . The adamantyl group enhances lipophilicity and target binding .
  • Source : .

6-(1-Adamantanecarboxamido)naphthalene-2-carboxylic Acid

  • Key Features : Incorporates an adamantane carboxamide group at the 6-position. This derivative was synthesized as an intermediate for soluble epoxide hydrolase (sEH) inhibitors, highlighting the role of bulky substituents in modulating enzyme activity .

Alkyl-Substituted Derivatives

6-Methyl-2-naphthalenecarboxylic Acid

  • Molecular Formula : C₁₂H₁₀O₂
  • Molecular Weight : 186.21 g/mol
  • Key Features: A methyl group at the 6-position instead of methylamino.

6-Ethylnaphthalene-2-carboxylic Acid

  • Molecular Formula : C₁₃H₁₂O₂
  • Molecular Weight : 200.23 g/mol
  • Key Features : Ethyl substituent increases hydrophobicity. Reported synthesis yields reach 97% , indicating efficient synthetic routes for alkylated analogs .

6-n-Dodecylnaphthalene-2-carboxylic Acid

  • Molecular Formula : C₂₃H₃₂O₂
  • Molecular Weight : 340.49 g/mol
  • Key Features : A long dodecyl chain at the 6-position drastically enhances lipophilicity, making it suitable for studies on lipid membrane interactions .

Hydroxy and Methoxy Derivatives

6-Hydroxy-2-naphthoic Acid

  • Molecular Formula : C₁₁H₈O₃
  • Molecular Weight : 188.18 g/mol
  • Key Features : Hydroxyl group at the 6-position improves hydrogen-bonding capacity. Used industrially in carbonyl addition/decarboxylation reactions .

6-Methoxynaphthalene-2-carboxylic Acid

  • Molecular Formula : C₁₂H₁₀O₃
  • Molecular Weight : 202.21 g/mol
  • Key Features : Methoxy substituent enhances electron density and metabolic stability. Recognized as Naproxen Impurity O in pharmaceutical quality control .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Biological Activity (IC₅₀) Key Reference(s)
6-(Methylamino)naphthalene-2-carboxylic acid C₁₂H₁₁NO₂ 201.22 -NHCH₃ at C6, -COOH at C2 Not reported -
6-(Dimethylamino)naphthalene-2-carboxylic acid C₁₃H₁₃NO₂ 215.25 -N(CH₃)₂ at C6 Not reported
ADA (Adamantyl-methoxy derivative) C₂₈H₂₈O₃ 412.52 Adamantyl, -OCH₃ at C4, -COOH at C2 ~44 μmol/L (MM cells)
6-Methyl-2-naphthalenecarboxylic acid C₁₂H₁₀O₂ 186.21 -CH₃ at C6 Not reported
6-Hydroxy-2-naphthoic acid C₁₁H₈O₃ 188.18 -OH at C6 Industrial applications
6-Methoxynaphthalene-2-carboxylic acid C₁₂H₁₀O₃ 202.21 -OCH₃ at C6 Pharmaceutical impurity

Key Findings and Implications

  • Adamantyl Derivatives : The incorporation of adamantyl groups (e.g., ADA) significantly enhances cytotoxic activity, likely due to improved target binding and metabolic stability .
  • Hydrophobic substituents (e.g., dodecyl) improve membrane permeability but may reduce aqueous solubility .
  • Positional Isomerism: Moving the amino group from the 6- to 4-position (as in 4-aminonaphthalene-2-carboxylic acid) alters electronic and steric profiles, impacting reactivity and applications .

Biological Activity

6-(Methylamino)naphthalene-2-carboxylic acid (C12H11NO2) is an organic compound that belongs to the naphthalene derivatives family. Its unique structure, featuring a methylamino group at the 6th position and a carboxylic acid group at the 2nd position, contributes to its diverse biological activities and applications in medicinal chemistry, biochemistry, and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

  • Molecular Formula : C12H11NO2
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 141361-12-8

The biological activity of 6-(methylamino)naphthalene-2-carboxylic acid is largely attributed to its ability to interact with various biological targets. The methylamino group can engage in hydrogen bonding and electrostatic interactions, while the aromatic naphthalene ring allows for π-π stacking interactions. These interactions can modulate enzyme activity and influence biochemical pathways, leading to various physiological effects.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 6-(methylamino)naphthalene-2-carboxylic acid demonstrate varying degrees of antibacterial and antifungal activities. The compound's ability to inhibit microbial growth suggests potential applications in developing new antimicrobial agents.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
6-(Methylamino)naphthalene-2-carboxylic acid10 - 296 - 25
Related naphthalene derivative9 - 206 - 12.5

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 6-(methylamino)naphthalene-2-carboxylic acid against various cancer cell lines. The compound exhibited significant cytotoxicity against mouse TLX5 lymphoma cells, with an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
TLX5 lymphoma cells1.5
Human fibroblast cells>100

Study on Enzyme Inhibition

A study investigated the inhibitory effects of naphthalene derivatives on specific enzymes involved in metabolic pathways. The results indicated that 6-(methylamino)naphthalene-2-carboxylic acid could effectively inhibit certain enzymes, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. It was found that compounds similar to 6-(methylamino)naphthalene-2-carboxylic acid could upregulate cellular defense mechanisms against oxidative stress by modulating the Nrf2 pathway, which is crucial for cellular protection against oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsBiological Activity
6-Aminonaphthalene-2-carboxylic Acid Amino group onlyLess versatile in biological interactions
6-Methoxynaphthalene-2-carboxylic Acid Methoxy group instead of methylaminoDifferent reactivity and activity profile
2-Naphthoic Acid No methylamino groupLimited biological applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Methylamino)naphthalene-2-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via amination of halogenated naphthalene precursors (e.g., 6-chloro-2-naphthoic acid) using methylamine under reflux in polar aprotic solvents like DMF. Catalysts such as CuI or Pd-based systems enhance reaction efficiency. Purity (>90%) is achieved through recrystallization from ethanol/water mixtures or column chromatography. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:halide) are critical to minimizing byproducts like N-methylated derivatives .

Q. How is the structural identity of 6-(Methylamino)naphthalene-2-carboxylic acid confirmed in experimental settings?

  • Methodological Answer : Structural validation combines HPLC (retention time comparison with standards, as in ), LC-MS for molecular ion detection (m/z 216.2 [M+H]⁺), and NMR spectroscopy. Key NMR signals include a singlet for the methylamino group (δ ~2.9 ppm, 3H) and aromatic protons (δ 7.2–8.5 ppm). IR spectroscopy confirms carboxylic acid (C=O stretch ~1680 cm⁻¹) and amine (N–H bend ~1550 cm⁻¹) functionalities .

Q. What are the solubility challenges of this compound in aqueous media, and how are they addressed in biological assays?

  • Methodological Answer : The compound’s poor aqueous solubility (<1 mg/mL at pH 7) is mitigated by derivatization (e.g., sodium salt formation) or using co-solvents like DMSO (<5% v/v). pH adjustment (pH >8) enhances solubility via deprotonation of the carboxylic acid group. For cellular assays, sonication or liposomal encapsulation improves bioavailability .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported toxicological data for naphthalene derivatives, including 6-(Methylamino)naphthalene-2-carboxylic acid?

  • Methodological Answer : Contradictions in toxicity studies (e.g., conflicting EC₅₀ values) are addressed through rigorous risk-of-bias assessments. Key criteria include dose randomization, allocation concealment (Table C-7 in ), and outcome reporting consistency. Comparative meta-analyses adjust for variables like exposure duration and model systems (e.g., rodent vs. human cell lines). Mechanistic studies (e.g., CYP450 metabolism assays) clarify interspecies differences .

Q. How can researchers optimize synthetic yields of 6-(Methylamino)naphthalene-2-carboxylic acid while minimizing genotoxic impurities?

  • Methodological Answer : Yield optimization involves DOE (Design of Experiments) to evaluate solvent polarity, catalyst loading, and temperature. Pd/C catalysts reduce residual metal contaminants. Post-synthesis purification via preparative HPLC removes genotoxic intermediates (e.g., nitroso derivatives). Process analytical technology (PAT) monitors impurity profiles in real time .

Q. What methodologies are recommended for analyzing metabolic stability and pharmacokinetic properties of this compound in pharmacological studies?

  • Methodological Answer : Metabolic stability is assessed using liver microsomes (human/rodent) incubated with NADPH, followed by LC-MS quantification of parent compound depletion. Pharmacokinetic parameters (e.g., t₁/₂, Cmax) are derived from plasma concentration-time curves in animal models. Computational tools (e.g., QSAR) predict CYP-mediated oxidation sites to guide structural modifications .

Q. How do substituent modifications (e.g., halogenation or hydroxylation) alter the biological activity of 6-(Methylamino)naphthalene-2-carboxylic acid?

  • Methodological Answer : Substituent effects are systematically tested via SAR studies. For example, adding a hydroxyl group at position 7 (as in ) increases antioxidant capacity (IC₅₀ ~10 µM in DPPH assays) but reduces membrane permeability. Halogenation (e.g., Cl at position 4) enhances antimicrobial activity (MIC ~2 µg/mL against S. aureus) but may elevate hepatotoxicity risks. Computational docking identifies binding affinity changes to target proteins (e.g., COX-2) .

Critical Analysis of Contradictory Evidence

  • Toxicity Data Discrepancies : While some studies report low acute toxicity (LD₅₀ >500 mg/kg in rats), others note nephrotoxicity at 50 mg/kg. These contradictions arise from differences in exposure routes (oral vs. intravenous) and metabolite profiling. Harmonized OECD guidelines (e.g., TG 420) and interspecies metabolite comparisons (e.g., glucuronidation rates) are recommended for resolution .

  • Synthetic Yield Variability : Yields range from 60–85% in literature due to inconsistent catalyst activation (e.g., CuI vs. Pd(OAc)₂). Standardized pre-catalyst reduction protocols (e.g., H₂ atmosphere for Pd/C) improve reproducibility .

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